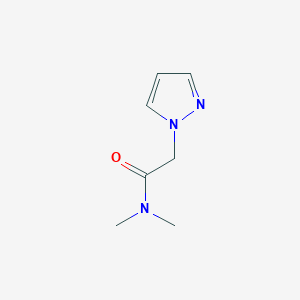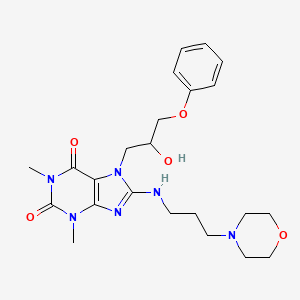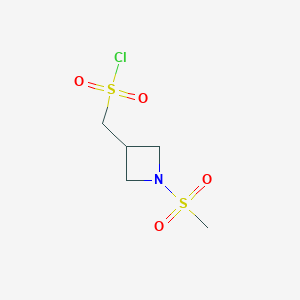
4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a piperidine derivative, which is a type of organic compound that contains a six-membered ring structure with a nitrogen atom.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine involves the inhibition of VMAT2. The compound binds to the active site of VMAT2 and prevents the transport of monoamine neurotransmitters into synaptic vesicles. This results in the depletion of monoamine neurotransmitters in the synaptic vesicles, which leads to the modulation of neurotransmission. The inhibition of VMAT2 has been found to be a potential therapeutic strategy for the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine have been studied extensively. The compound has been found to exhibit potent and selective inhibition of VMAT2, which leads to the modulation of neurotransmission. The depletion of monoamine neurotransmitters in the synaptic vesicles has been found to result in the modulation of various physiological processes, such as locomotion, reward, and mood. The compound has also been found to exhibit high selectivity for VMAT2 over other monoamine transporters, such as the dopamine transporter and the serotonin transporter.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine in lab experiments include its potent and selective inhibition of VMAT2, which makes it a valuable tool for studying the role of VMAT2 in various physiological and pathological processes. The compound has also been found to exhibit high selectivity for VMAT2 over other monoamine transporters, which reduces the risk of off-target effects. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine. One potential direction is the development of more potent and selective VMAT2 inhibitors for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the role of VMAT2 in various physiological and pathological processes, such as addiction and neurodegenerative diseases. The compound can also be used as a tool for studying the structure and function of VMAT2 and other monoamine transporters. Additionally, the synthesis method of the compound can be optimized further to improve the yield and purity.
Conclusion:
In conclusion, 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent and selective inhibition of VMAT2, which makes it a valuable tool for studying the role of VMAT2 in various physiological and pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound.
Méthodes De Synthèse
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine involves the reaction of 3-methoxyphenylpiperidine with sulfur trioxide-trimethylamine complex and then with hydrofluoric acid and tetrafluoroboric acid. This reaction results in the formation of the desired compound with a yield of around 60%. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4,4-Difluoro-1-(3-methoxyphenyl)sulfonylpiperidine has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and chemical biology. The compound has been found to exhibit potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), which is a protein responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. The inhibition of VMAT2 leads to the depletion of monoamine neurotransmitters in the synaptic vesicles, which results in the modulation of neurotransmission.
Propriétés
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-18-10-3-2-4-11(9-10)19(16,17)15-7-5-12(13,14)6-8-15/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTNHNDNQHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)


![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)



![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)